molecular formula C13H14N2O B1364855 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol CAS No. 63671-68-1

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Cat. No.: B1364855
CAS No.: 63671-68-1
M. Wt: 214.26 g/mol
InChI Key: QKSKEROUBXANPB-UHFFFAOYSA-N
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Description

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C13H14N2O This compound is characterized by the presence of a phenol group and a pyridine ring connected via an aminomethyl linkage

Mechanism of Action

Target of Action

A structurally similar compound, n-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide, is known to target the vascular endothelial growth factor receptor 2 (vegfr2) in humans . VEGFR2 plays a crucial role in mediating the response to VEGF in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process involved in the growth of cancer cells.

Biochemical Analysis

Biochemical Properties

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, particularly copper(II) ions . These complexes exhibit nuclease activity, which is crucial for DNA cleavage. The compound interacts with enzymes, proteins, and other biomolecules through coordination bonds, primarily involving the nitrogen and oxygen atoms in its structure. These interactions facilitate various biochemical processes, including catalysis and inhibition of enzymatic activities .

Cellular Effects

This compound has been shown to influence cellular processes significantly. It exhibits anti-proliferative activity against cancer cell lines, particularly bladder cancer cells . The compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. It can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS), which further enhances its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions, particularly copper(II) ions . These complexes can bind to DNA and induce strand scission through oxidative cleavage. The compound also inhibits certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that the compound can maintain its biochemical activity for several months when stored properly. Its effects on cellular function may diminish over time, necessitating periodic replenishment in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. It also affects metabolite levels by altering the rates of biochemical reactions, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for metal ions, which can enhance its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with metal ions and binding proteins . The compound can localize to the nucleus, mitochondria, and other organelles, where it can modulate various cellular functions. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylphenol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is unique due to its specific combination of a phenol group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and form stable metal complexes. This versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(pyridin-2-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-7-2-1-5-11(13)9-14-10-12-6-3-4-8-15-12/h1-8,14,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSKEROUBXANPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397989
Record name STK132507
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63671-68-1
Record name (2-Hydroxybenzyl)(2-pyridylmethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63671-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK132507
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(pyridin-2-yl)methyl]amino}methyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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